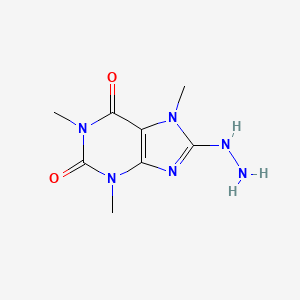

8-Hydrazino-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione

Description

8-Hydrazino-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione is a purine xanthine derivative with a hydrazino (-NHNH₂) substituent at position 8. Structurally, it shares the core 3,7-dihydro-purine-2,6-dione scaffold with caffeine (1,3,7-trimethyl-xanthine) but differs in its substitution pattern.

Properties

CAS No. |

53703-63-2 |

|---|---|

Molecular Formula |

C8H12N6O2 |

Molecular Weight |

224.22 g/mol |

IUPAC Name |

8-hydrazinyl-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C8H12N6O2/c1-12-4-5(10-7(12)11-9)13(2)8(16)14(3)6(4)15/h9H2,1-3H3,(H,10,11) |

InChI Key |

IIVOIFFBPUQXLN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=C1NN)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Preparation Methods

Direct Hydrazination of Caffeine

Reaction Overview

The synthesis of 8-hydrazino-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione is achieved through the reaction of caffeine (1,3,7-trimethylxanthine) with excess hydrazine hydrate. This method, patented by CN102329317A, involves two stages:

Reaction Conditions and Optimization

Key parameters for optimizing yield and purity include:

Table 1: Optimal Reaction Conditions for Hydrazination

| Parameter | Range | Preferred Value |

|---|---|---|

| Molar ratio (caffeine:hydrazine hydrate) | 1:30–40 | 1:35 |

| Temperature | 110–120°C | 115°C |

| Reaction time | 12–16 hours | 14 hours |

| Drying temperature | 80–90°C | 85°C |

| Drying time | 2–4 hours | 3 hours |

The use of excess hydrazine hydrate ensures complete conversion of caffeine, while elevated temperatures accelerate the reaction kinetics. Post-reaction cooling facilitates crystallization of the hydrazino compound, which is then isolated via filtration.

Mechanistic Insights

Substitution at the C8 Position

Caffeine’s structure features methyl groups at the N1, N3, and N7 positions, with a hydrogen atom at the C8 position. The reaction with hydrazine hydrate likely proceeds via nucleophilic aromatic substitution , where hydrazine attacks the electron-deficient C8 position of the purine ring. This is facilitated by the lone pair of electrons on the hydrazine nitrogen, which displaces the hydrogen atom.

Industrial-Scale Applications and Challenges

Scalability

The patented hydrazination process is designed for industrial scalability, with short reaction times (12–16 hours) and minimal purification steps. The absence of organic solvents further reduces production costs.

Stability of the Hydrazino Intermediate

The hydrazino compound exhibits stability under drying conditions (80–90°C), enabling long-term storage. However, prolonged exposure to moisture or acidic conditions may necessitate additional stabilization measures.

Chemical Reactions Analysis

Types of Reactions

8-hydrazinyl-1,3,7-trimethyl-purine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

8-hydrazinyl-1,3,7-trimethyl-purine-2,6-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-hydrazinyl-1,3,7-trimethyl-purine-2,6-dione involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound has been shown to inhibit certain phosphodiesterases (PDEs) and transient receptor potential (TRP) channels, which are involved in various cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 8-hydrazino-1,3,7-trimethyl-xanthine with other xanthine derivatives:

Key Research Findings

Enzyme Interactions: Xanthine derivatives with hydrophobic 8-substituents (e.g., dichlorobenzene in ) disrupt dimerization of MTHFD2, suggesting that 8-hydrazino-xanthine could similarly interfere with protein-protein interactions.

Synthetic Challenges: Introducing polar groups like hydrazine at position 8 may complicate solubility and stability, as seen in caffeine’s monohydrate form ().

Toxicity Considerations : Hydrazine derivatives often exhibit higher toxicity than alkyl-substituted analogs, necessitating careful evaluation in preclinical studies.

Biological Activity

The compound 8-Hydrazino-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione , also known as a hydrazine derivative of caffeine, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Chemical Formula : C₁₁H₁₄N₄O₃

Molecular Weight : 250.26 g/mol

InChI Key : CUNHAYVBWYPKEL-UHFFFAOYSA-N

The compound features a purine core with hydrazino and trimethyl substitutions, which may influence its biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of purine compounds, including 8-hydrazino derivatives, exhibit significant anticancer properties. For instance:

- Cytotoxicity : Compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives have IC₅₀ values ranging from 29 to 59 µM against different cancer types .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. In particular, studies have demonstrated that specific derivatives can upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

- Tyrosine Kinase Inhibition : Some derivatives have shown promising inhibition of tyrosine kinases involved in cancer progression. For example, one study reported significant inhibition of EGFR and CDK2 enzymes with IC₅₀ values in the nanomolar range (40 to 204 nM) .

Other Biological Activities

In addition to anticancer properties, there are indications that hydrazino derivatives may possess other pharmacological activities:

- Antimicrobial Activity : Some studies suggest that purine derivatives can exhibit antimicrobial properties against various pathogens.

- Neuroprotective Effects : Given the structural similarities to caffeine, there is potential for neuroprotective effects; however, further research is needed in this area.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of hydrazino derivatives from caffeine demonstrated the successful formation of this compound through hydrazinolysis of chlorinated caffeine precursors. The structural characterization using X-ray crystallography revealed nonplanar conformations due to steric hindrance .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the anticancer activity of synthesized derivatives on HepG2 cells. The results indicated a significant increase in G1 phase cell population and a decrease in S and G2/M phases upon treatment with these compounds. This suggests an effective cell cycle arrest mechanism .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Hydrazino-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via hydrazine substitution at the 8-position of a pre-functionalized purine scaffold. Kovalenko et al. demonstrated this using alkylation and condensation reactions with hydrazine derivatives under controlled pH (7–9) and reflux conditions (60–80°C) . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., ethanol/water mixtures) to improve yield.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- 1H NMR Spectroscopy : Assigns methyl groups (δ 3.1–3.4 ppm) and hydrazino protons (δ 4.5–5.0 ppm, broad singlet) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₁₁N₅O₂ requires [M+H]⁺ = 210.0939) .

- HPLC-PDA : Purity assessment using a C18 column with isocratic elution (acetonitrile:water = 70:30, 0.1% formic acid) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies should include:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >150°C suggests thermal stability) .

- Accelerated Degradation Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC for hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 8-hydrazino group in nucleophilic substitutions or cycloadditions?

- Methodology :

- DFT Calculations : Model transition states for hydrazine attack on electrophilic carbons (e.g., carbonyl or halogenated intermediates) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated hydrazine (N₂D₄) to identify rate-determining steps .

- In Situ IR Spectroscopy : Track intermediate formation (e.g., imine or diazo species) during reactions with carbonyl compounds .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Molecular Docking : Screen against target proteins (e.g., adenosine receptors) using AutoDock Vina to prioritize substituents at the 1-, 3-, or 7-positions .

- QSAR Models : Correlate electronic parameters (Hammett σ) or lipophilicity (logP) with activity data from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported pharmacological activities of purine-dione derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.